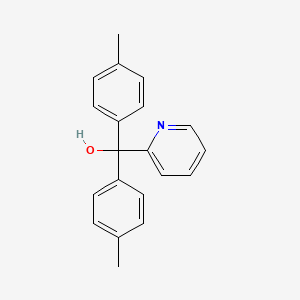
Bis(4-methylphenyl)-pyridin-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methylphenyl)-pyridin-2-ylmethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of two 4-methylphenyl groups and a pyridin-2-ylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)-pyridin-2-ylmethanol typically involves the reaction of 4-methylbenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride as the reducing agent, which facilitates the formation of the desired alcohol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Bis(4-methylphenyl)-pyridin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde and pyridine-2-carboxylic acid.
Reduction: Formation of 4-methylbenzyl alcohol and pyridine-2-methanol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic rings.
科学的研究の応用
Bis(4-methylphenyl)-pyridin-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Bis(4-methylphenyl)-pyridin-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
Bis(4-methylphenyl)methanol: Similar structure but lacks the pyridin-2-yl group.
Pyridin-2-ylmethanol: Similar structure but lacks the 4-methylphenyl groups.
Bis(4-methylphenyl)-methane: Similar structure but lacks the hydroxyl group.
Uniqueness
Bis(4-methylphenyl)-pyridin-2-ylmethanol is unique due to the presence of both 4-methylphenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties
生物活性
Bis(4-methylphenyl)-pyridin-2-ylmethanol, a compound with the formula C20H19NO, has garnered attention for its potential biological activities. This article compiles various research findings, case studies, and structure-activity relationship (SAR) data to elucidate the compound's biological effects.
The synthesis of this compound typically involves the reaction of pyridine derivatives with substituted phenols. The compound can be synthesized using various methods, including refluxing pyridine-2-carboxaldehyde with appropriate aryl compounds in the presence of catalysts like AlBr3 .
Biological Activity Overview
This compound has shown a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these activities have been reported as follows:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The structure-activity relationship studies suggest that modifications on the phenyl ring significantly influence the antimicrobial potency, with electron-donating groups generally enhancing activity .
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study evaluated various pyridine derivatives against multi-drug resistant strains of bacteria. This compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound in antibiotic development .
- Inflammatory Response Modulation : Another investigation focused on the compound's effect on inflammatory markers in vitro. Results showed a reduction in TNF-alpha and IL-6 levels when treated with this compound, suggesting its utility in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Phenolic Hydroxyl Group : Essential for antimicrobial activity.
- Pyridine Ring : Contributes to binding interactions with biological targets.
- Substituents on Phenyl Rings : Modifications can enhance or reduce activity depending on their electronic nature.
Table 1 summarizes key findings from SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating | Increases antibacterial activity |
| Electron-withdrawing | Decreases antibacterial activity |
| Bulky groups | May hinder activity due to steric effects |
特性
CAS番号 |
5467-89-0 |
|---|---|
分子式 |
C20H19NO |
分子量 |
289.4 g/mol |
IUPAC名 |
bis(4-methylphenyl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C20H19NO/c1-15-6-10-17(11-7-15)20(22,19-5-3-4-14-21-19)18-12-8-16(2)9-13-18/h3-14,22H,1-2H3 |
InChIキー |
FPIMNMKNIFZJKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















